

Application Notes and Protocols for Conjugating AXC-715 Hydrochloride to Antibodies

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Compound of Interest

Compound Name: AXC-715 hydrochloride

Cat. No.: B11937862

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Introduction

AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and TLR8, making it a compelling candidate for the development of antibody-drug conjugates (ADCs), specifically as an antibody-adjuvant immunoconjugate.[1][2] By conjugating AXC-715 to a monoclonal antibody (mAb) that targets a specific tumor antigen, it is possible to deliver this immunostimulatory agent directly to the tumor microenvironment. This targeted delivery can enhance the anti-tumor immune response by activating antigen-presenting cells (APCs) and subsequently cytotoxic T lymphocytes, while minimizing systemic side effects.[1][2] AXC-715 has been successfully conjugated to the anti-HER2 antibody trastuzumab, demonstrating its feasibility as a payload in ADCs.[3]

This document provides a detailed protocol for the conjugation of **AXC-715 hydrochloride** to antibodies via the primary amine on its 4-aminobutyl group, targeting the solvent-exposed lysine residues on the antibody.[3][4][5] The protocol covers the conjugation reaction, purification of the resulting ADC, and characterization of the final product.

Chemical Properties of AXC-715 Hydrochloride

Property	Value	Reference
Synonyms	T785 hydrochloride	[1]
Molecular Formula	$C_{18}H_{25}N_5 \cdot 3HCl$	[3]
Molecular Weight	420.8 g/mol	[3]
Mechanism of Action	Dual agonist of TLR7 and TLR8	[1][2]
Solubility	Soluble in PBS (pH 7.2) at ≥ 10 mg/mL; Sparingly soluble in DMSO (1-10 mg/mL)	[3]
Storage	Store at $-20^{\circ}C$ for up to 1 month or $-80^{\circ}C$ for up to 6 months.	[1]

Experimental Protocols

This protocol describes a two-step conjugation process using a heterobifunctional crosslinker, Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (SM(PEG)n), where 'n' denotes the number of PEG units. This linker contains an NHS ester that reacts with the primary amine of AXC-715 and a maleimide group that subsequently reacts with thiol groups introduced onto the antibody by modifying lysine residues. This approach provides control over the conjugation process.

Materials and Reagents

- Antibody: Purified monoclonal antibody (e.g., Trastuzumab) in a non-amine-containing buffer (e.g., PBS, pH 7.4). The antibody should be free of stabilizing proteins like BSA.
- AXC-715 Hydrochloride:** (e.g., MedchemExpress, Cayman Chemical).
- Crosslinker: SM(PEG)n (e.g., SM(PEG)4, Thermo Fisher Scientific).
- Reducing Agent: Traut's Reagent (2-iminothiolane), (Thermo Fisher Scientific).
- Quenching Reagent: 1 M Tris-HCl, pH 8.0.

- Solvents: Anhydrous Dimethylsulfoxide (DMSO).
- Buffers:
 - Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5.
 - Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
- Purification Columns:
 - Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO, Thermo Fisher Scientific).
 - Size Exclusion Chromatography (SEC) column (e.g., AdvanceBio SEC, Agilent).
 - Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).

Step 1: Preparation of Maleimide-Activated AXC-715

This step involves reacting AXC-715 with the NHS ester end of the SM(PEG)_n linker.

- Prepare AXC-715 Solution: Dissolve **AXC-715 hydrochloride** in anhydrous DMSO to a final concentration of 10 mM.
- Prepare Crosslinker Solution: Immediately before use, dissolve SM(PEG)_n in anhydrous DMSO to a final concentration of 100 mM.
- Reaction:
 - In a microcentrifuge tube, combine AXC-715 solution and SM(PEG)_n solution at a 1:10 molar ratio (AXC-715:Crosslinker).
 - Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

Step 2: Thiolation of the Antibody

This step introduces reactive thiol groups onto the antibody by modifying lysine residues.

- Prepare Antibody: Adjust the antibody concentration to 2-5 mg/mL in Conjugation Buffer.
- Prepare Traut's Reagent: Dissolve Traut's Reagent in Conjugation Buffer to a final concentration of 20 mM immediately before use.
- Thiolation Reaction:
 - Add Traut's Reagent to the antibody solution at a 20-fold molar excess.
 - Incubate for 1 hour at room temperature.
- Purification: Immediately purify the thiolated antibody using a desalting column equilibrated with Conjugation Buffer to remove excess Traut's Reagent.

Step 3: Conjugation of Maleimide-Activated AXC-715 to Thiolated Antibody

This step joins the activated payload to the modified antibody.

- Conjugation Reaction:
 - Immediately add the maleimide-activated AXC-715 solution from Step 1 to the purified thiolated antibody from Step 2. Use a 5 to 10-fold molar excess of the activated AXC-715 relative to the antibody.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
- Quenching: Stop the reaction by adding a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Step 4: Purification of the AXC-715-Antibody Conjugate

Purification is crucial to remove unconjugated AXC-715, linker, and any aggregates.

- Diafiltration/Buffer Exchange: Use a desalting column or perform diafiltration to remove excess unconjugated materials and exchange the buffer to PBS, pH 7.4.

- Size Exclusion Chromatography (SEC): For high-purity conjugates, perform SEC to separate the monomeric ADC from aggregates and smaller reaction components.[6]
- Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and can also serve as a purification step.[7]

Step 5: Characterization of the AXC-715-Antibody Conjugate

The final product must be thoroughly characterized to ensure quality and consistency.

- Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
- Drug-to-Antibody Ratio (DAR) Determination:
 - UV-Vis Spectroscopy: This is a simple method to estimate the average DAR if the antibody and AXC-715 have distinct absorbance peaks.[8][9]
 - Hydrophobic Interaction Chromatography (HIC): HIC is a robust method to determine the distribution of different drug-loaded species and calculate the average DAR.[10][11][12]
 - Mass Spectrometry (MS): LC-MS can provide precise mass measurements of the intact ADC and its subunits to confirm conjugation and determine the DAR distribution.[8]
- Purity and Aggregation: Analyze the final product by SEC to determine the percentage of monomeric ADC and the presence of any aggregates.[6]
- Functional Activity: Assess the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR). The immunostimulatory activity of the conjugated AXC-715 can be evaluated in vitro using TLR7/8 reporter cell lines.

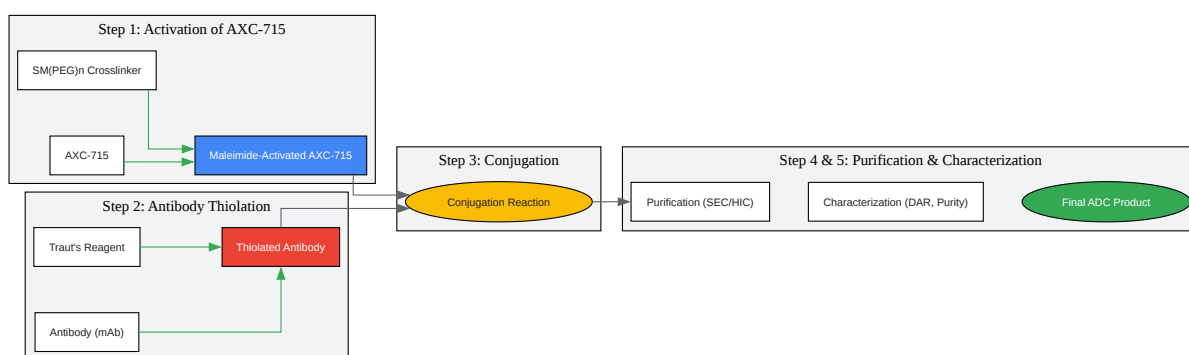
Quantitative Data Summary

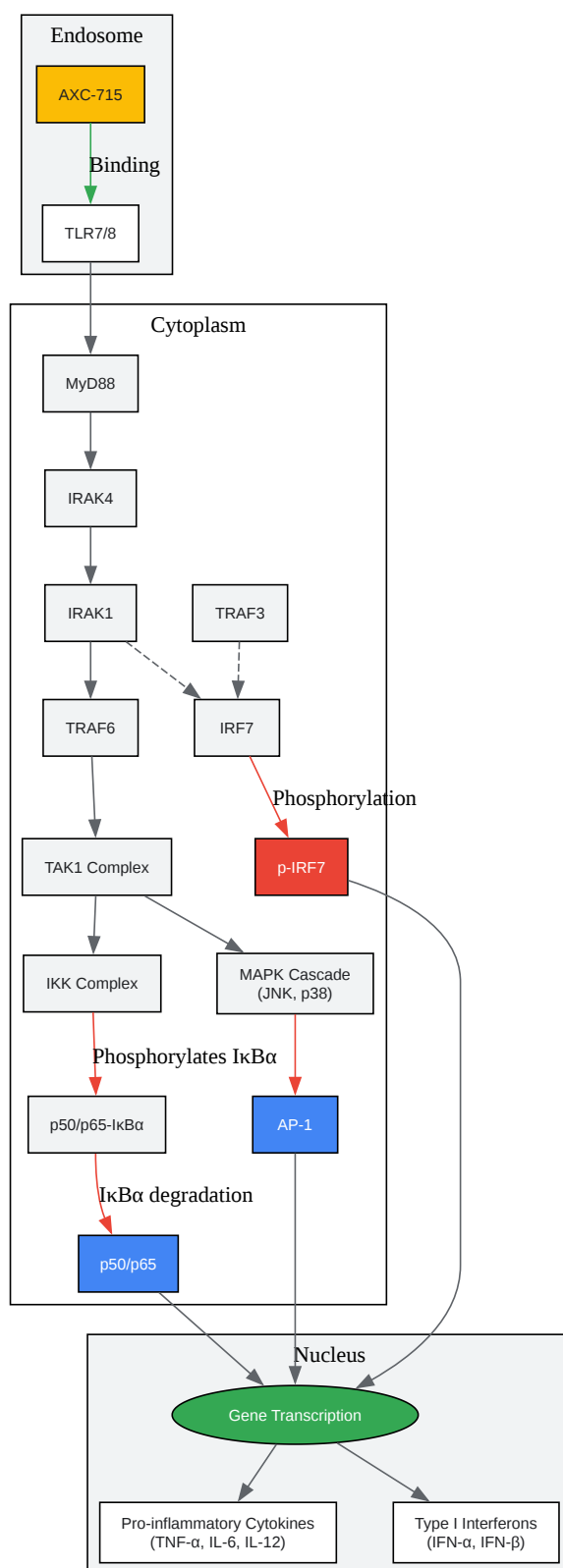
The following table provides representative data that could be expected from the conjugation of AXC-715 to an antibody, based on typical outcomes for similar ADC production processes.

Parameter	Expected Value	Method of Analysis
Average Drug-to-Antibody Ratio (DAR)	2 - 4	HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry
Conjugation Efficiency	> 90%	HIC-HPLC
Monomeric Purity	> 95%	Size Exclusion Chromatography (SEC)
Endotoxin Levels	< 1 EU/mg	LAL Assay
Yield	50 - 70%	Protein Concentration Measurement

Visualizations

Experimental Workflow





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